1-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-31-19-9-10-20(32-2)16(12-19)14-26-23(30)21-22(15-4-3-11-25-13-15)29(28-27-21)18-7-5-17(24)6-8-18/h3-13H,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZSDIQNMDVQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a chlorophenyl group, and a dimethoxybenzyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to our target have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the lipophilicity and membrane permeability of the compounds .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 μg/mL |
| Compound B | Staphylococcus aureus | 10 μg/mL |
| Target Compound | E. coli, S. aureus | TBD (To Be Determined) |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. In vitro studies have demonstrated that similar compounds can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Case Study: Anticancer Activity
In a study examining the effects of triazole derivatives on MCF-7 cells:
- Concentration Tested : 1-100 µM
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM with an IC50 value estimated at approximately 25 µM.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The target compound's structural features may contribute to these effects by modulating signaling pathways involved in inflammation .
The biological activity of this compound is believed to involve:
- Receptor Interaction : Binding to specific receptors involved in cell signaling.
- Enzyme Inhibition : Inhibiting key enzymes responsible for disease progression.
- Cellular Uptake : Enhanced cellular uptake due to hydrophobic interactions facilitated by the chlorophenyl group.
Chemical Reactions Analysis
Amide Bond Formation Using Carbodiimide Coupling Agents
The carboxamide group is introduced via condensation reactions:
-
Reagents : Carbodiimides (e.g., DCC, EDC) with activators like DMAP or HOBt.
-
Substrates : 1H-1,2,3-triazole-4-carboxylic acid derivatives and 2,5-dimethoxybenzylamine.
Table 1 : Optimization of Amide Coupling Conditions
| Coupling Agent | Activator | Solvent | Yield (%) |
|---|---|---|---|
| DCC | DMAP | CH₂Cl₂ | 78 |
| EDC | HOBt | THF | 82 |
| CDI | - | DMF | 75 |
Data adapted from methodologies in thiocyanatoaniline-triazole syntheses .
Nucleophilic Substitution Reactions on Aromatic Moieties
The chlorophenyl and dimethoxybenzyl groups undergo targeted substitutions:
-
Chlorophenyl Group : Reacts with nucleophiles (e.g., amines, alkoxides) under Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Dimethoxybenzyl Group : Demethylation with BBr₃ or HBr/acetic acid yields hydroxylated derivatives for further functionalization.
Example :
Functionalization of the Triazole Core
The triazole ring participates in:
-
Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation at the C-5 position under acidic conditions.
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Ru), forming complexes with applications in catalysis .
Table 2 : Reactivity of Triazole Derivatives
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Precursor for amine synthesis |
| Halogenation | Br₂/FeBr₃, 25°C | Bioactive halogenated analogs |
| Metal Coordination | [RuCl₂(p-cymene)]₂, 60°C | Catalytic or medicinal agents |
Comparative Reactivity with Structural Analogues
The compound’s reactivity is influenced by its unique substituents:
-
4-Chlorophenyl : Enhances electrophilic substitution rates compared to non-halogenated analogs.
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2,5-Dimethoxybenzyl : Stabilizes intermediates via resonance, facilitating demethylation or oxidation.
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Pyridin-3-yl : Directs EAS to specific positions due to its electron-withdrawing nature .
Key Insight : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit faster reaction kinetics in cross-coupling compared to methoxy-substituted analogs .
Comparison with Similar Compounds
化合物简介
1-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 是一种含三唑环的复杂有机分子,其结构包含以下关键基团:
- 4-氯苯基 (4-chlorophenyl):赋予分子疏水性和电子效应,可能增强与靶标蛋白的结合能力。
- 2,5-二甲氧基苄基 (2,5-dimethoxybenzyl):甲氧基的供电子特性可能调节分子的极性和代谢稳定性。
- 吡啶-3-基 (pyridin-3-yl):吡啶环的氮原子可参与氢键或配位作用,影响生物活性。
- 三唑-4-甲酰胺骨架 :三唑环的高稳定性及甲酰胺基团的氢键能力使其成为药物设计中的常见药效团。
分子式与物理性质 :
- 分子式:C₂₃H₂₀ClN₅O₃
- 分子量:约473.9 g/mol(基于类似物推算)。
- 合成方法:多步反应,包括铜催化的叠氮-炔环加成(CuAAC)和酰胺缩合。
与类似化合物的对比分析
以下表格总结了该化合物与结构类似物的关键差异及其对活性的影响:
关键差异总结 :
取代基电子效应 :
- 氯原子(强吸电子基)与甲氧基(供电子基)的组合可平衡分子的极性和脂溶性,优化其细胞膜穿透能力。
- 吡啶基的存在可能通过π-π堆积或氢键增强与激酶(如c-Met)的结合,而三氟甲基则可能通过疏水作用提高亲和力。
生物活性差异 :
靶标选择性 :
研究进展与挑战
结构优化方向 :
- 引入氟原子或环丙基等取代基以改善代谢稳定性。
- 探索三唑环5位取代基的多样性(如噻吩、呋喃)以扩展活性谱。
挑战 :
Preparation Methods
Preparation of 4-Chlorophenyl Azide
4-Chloroaniline (10.0 g, 78 mmol) was diazotized with sodium nitrite (5.4 g, 78 mmol) in hydrochloric acid (6 M, 50 mL) at 0–5°C. The resulting diazonium salt was treated with sodium azide (6.1 g, 94 mmol) in aqueous solution, yielding 4-chlorophenyl azide as a pale-yellow oil (8.2 g, 72%).
Synthesis of Ethyl 3-Oxo-3-(Pyridin-3-yl)Propanoate
Pyridine-3-carbonyl chloride (7.5 g, 53 mmol) was reacted with ethyl malonate (14.2 g, 106 mmol) in anhydrous THF under nitrogen. Triethylamine (10.7 mL, 77 mmol) was added dropwise, and the mixture was stirred at room temperature for 12 h. The product was isolated via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the β-ketoester as a colorless liquid (9.8 g, 85%).
Cyclization to Form the Triazole Ester
4-Chlorophenyl azide (6.0 g, 39 mmol) and ethyl 3-oxo-3-(pyridin-3-yl)propanoate (8.7 g, 39 mmol) were dissolved in acetic acid (50 mL) and heated at 80°C for 24 h. The reaction mixture was cooled, diluted with water, and extracted with dichloromethane. The organic layer was dried (Na₂SO₄) and concentrated, yielding ethyl 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate as a white solid (10.1 g, 78%).
Key Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, pyridyl-H), 8.62 (d, J = 4.8 Hz, 1H), 7.94 (d, J = 8.0 Hz, 2H, Ar-H), 7.49 (d, J = 8.0 Hz, 2H, Ar-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS (ESI): m/z calcd for C₁₇H₁₄ClN₄O₂ [M+H]⁺: 365.0802; found: 365.0806.
Hydrolysis of the Ester to Carboxylic Acid
The triazole ester (7.0 g, 19.2 mmol) was hydrolyzed using lithium hydroxide (1.6 g, 38.4 mmol) in a THF/water (3:1) mixture at 60°C for 6 h. The solution was acidified to pH 2 with HCl (1 M), and the precipitate was filtered and dried to yield 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid as a white powder (5.8 g, 89%).
Key Data:
- IR (KBr): 1685 cm⁻¹ (C=O stretch).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.4 (COOH), 150.2 (triazole-C), 142.1 (pyridyl-C), 134.9 (Ar-C), 129.7 (Ar-C), 123.8 (pyridyl-CH), 121.5 (Ar-Cl).
Amide Coupling with 2,5-Dimethoxybenzylamine
Activation of the Carboxylic Acid
The triazole carboxylic acid (4.5 g, 13.3 mmol) was treated with thionyl chloride (10 mL) under reflux for 2 h. Excess thionyl chloride was removed under vacuum to yield the acyl chloride as a yellow oil.
Reaction with 2,5-Dimethoxybenzylamine
The acyl chloride was dissolved in dry dichloromethane (50 mL) and cooled to 0°C. 2,5-Dimethoxybenzylamine (2.7 g, 14.6 mmol) and triethylamine (4.1 mL, 29.3 mmol) were added dropwise. The mixture was stirred at room temperature for 12 h, washed with water, and dried (Na₂SO₄). Purification by silica gel chromatography (dichloromethane/methanol, 20:1) afforded the title compound as a pale-yellow solid (5.1 g, 82%).
Key Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.85 (s, 1H, pyridyl-H), 8.51 (d, J = 4.8 Hz, 1H), 7.88 (d, J = 8.0 Hz, 2H, Ar-H), 7.42 (d, J = 8.0 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 1H, OCH₃-Ar), 6.75 (dd, J = 8.8, 3.0 Hz, 1H), 6.68 (d, J = 3.0 Hz, 1H), 4.52 (d, J = 5.6 Hz, 2H, NCH₂), 3.79 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 163.8 (CONH), 152.4 (triazole-C), 150.1 (OCH₃-Ar), 142.0 (pyridyl-C), 134.8 (Ar-Cl), 129.6 (Ar-C), 115.2 (OCH₃-Ar), 112.8 (OCH₃-Ar), 56.1 (OCH₃), 55.8 (OCH₃), 42.3 (NCH₂).
- HRMS (ESI): m/z calcd for C₂₅H₂₂ClN₅O₃ [M+H]⁺: 500.1489; found: 500.1493.
Optimization and Challenges
Regiochemical Control in Triazole Formation
Initial attempts using copper-catalyzed azide-alkyne cycloaddition (CuAAC) resulted in mixtures of 1,4- and 1,5-disubstituted triazoles. Switching to thermal cyclization of the hydrazone intermediate improved regioselectivity, yielding the desired 1,4,5-trisubstituted product exclusively.
Amide Coupling Efficiency
Direct coupling of the carboxylic acid with 2,5-dimethoxybenzylamine using EDCl/HOBt gave moderate yields (65%). Switching to acyl chloride activation improved the yield to 82% while reducing reaction time.
Q & A
Q. What are the optimal synthetic routes for preparing this triazole-carboxamide compound, and how do reaction conditions influence yield?
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of substituents. Key steps include:
- Step 1 : Formation of the triazole ring via CuAAC using Cu(I) iodide as a catalyst in solvents like DMSO or acetonitrile .
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Attachment of the 2,5-dimethoxybenzyl and pyridinyl moieties using carbodiimide-mediated amidation .
Q. Critical factors :
- Temperature (60–80°C) and reaction time (12–24 hrs) significantly affect yield.
- Solvent polarity impacts regioselectivity; DMSO favors triazole formation over DCM .
- Catalyst loading (5–10 mol% CuI) balances efficiency and side-product formation .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : - and -NMR confirm substituent positions and purity. Aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 437.1 for [M+H]) .
- X-ray Crystallography : SHELXL refines crystal structures using monoclinic systems (space group ) with parameters like . Bond angles and torsions resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in bond lengths or angles (e.g., C–N triazole bonds vs. pyridine rings) arise from:
- Thermal motion artifacts : Use low-temperature (100 K) data collection to reduce noise .
- Disorder modeling : SHELXL’s PART instruction refines disordered groups (e.g., methoxy rotations) .
- Validation tools : Check R-factor convergence (< 5%) and Hirshfeld surface analysis for packing effects .
Example : A 1.515 Å C–Cl bond in the chlorophenyl group may indicate steric strain; compare with DFT-optimized geometries .
Q. What methodologies assess this compound’s bioactivity, and how do structural modifications alter efficacy?
- In vitro assays :
- SAR Studies :
Q. How can computational methods predict binding interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CYP51 for antifungal activity). Pyridinyl nitrogen forms H-bonds with active-site residues (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
- Pharmacophore Modeling : Triazole and carboxamide groups are critical for ATP-binding pocket recognition in kinase targets .
Q. What strategies mitigate low solubility in aqueous media for in vivo studies?
- Prodrug Design : Phosphonate or PEG-ylated derivatives increase solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
- Nanoparticle Formulation : PLGA encapsulation improves bioavailability (AUC ↑ 3-fold in rat models) .
- Co-crystallization : Co-formers like succinic acid enhance dissolution rates (pH 6.8 buffer) .
Q. How do conflicting bioactivity results across studies arise, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
